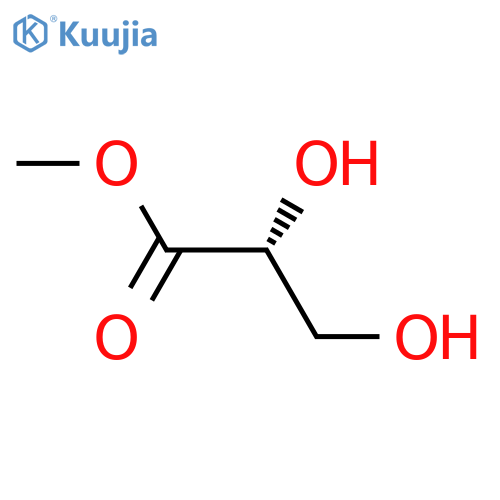

Cas no 18289-89-9 (methyl (2R)-2,3-dihydroxypropanoate)

methyl (2R)-2,3-dihydroxypropanoate 化学的及び物理的性質

名前と識別子

-

- Propanoic acid, 2,3-dihydroxy-, methyl ester, (2R)-

- (R)-2,3-dihydroxypropionic acid methyl ester

- (R)-Methyl 2,3-dihydroxypropanoate

- Methyl D-(-)-glycerate

- AK167363

- (R)-methyl glycerate

- D-Glyceric acid methyl ester

- (r)-glyceric acid methyl ester

- COFCNNXZXGCREM-GSVOUGTGSA-N

- FCH850843

- 9042AH

- methyl (2r)-2,3-dihydroxypropionate

- (R)-2,3-DIHYDROXY-PROPIONIC ACID METHYL ESTER

- methyl (2R)-2,3-dihydroxypropanoate

- AC-33822

- Methyl (R)-2,3-dihydroxypropanoate

- FD9041

- AKOS006292477

- DS-9486

- MFCD06204263

- 82142-72-1

- 18289-89-9

- CS-W023221

- SCHEMBL10535243

-

- MDL: MFCD06204263

- インチ: 1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m1/s1

- InChIKey: COFCNNXZXGCREM-GSVOUGTGSA-N

- ほほえんだ: O([H])[C@@]([H])(C(=O)OC([H])([H])[H])C([H])([H])O[H]

計算された属性

- せいみつぶんしりょう: 120.04200

- どういたいしつりょう: 120.04225873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 80.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8

- 疎水性パラメータ計算基準値(XlogP): -1.2

じっけんとくせい

- ふってん: 140℃ at 15 mmHg

- PSA: 66.76000

- LogP: -1.48740

methyl (2R)-2,3-dihydroxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D696707-100g |

Methyl (R)-2,3-Dihydroxypropionate |

18289-89-9 | 97% | 100g |

$960 | 2024-07-20 | |

| Chemenu | CM250621-100g |

(R)-Methyl 2,3-dihydroxypropanoate |

18289-89-9 | 95% | 100g |

$*** | 2023-03-30 | |

| Chemenu | CM250621-50g |

(R)-Methyl 2,3-dihydroxypropanoate |

18289-89-9 | 95% | 50g |

$*** | 2023-03-30 | |

| TRC | M507550-100mg |

(R)-Methyl 2,3-dihydroxypropanoate |

18289-89-9 | 100mg |

$ 95.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R22610-100mg |

(R)-Methyl 2,3-dihydroxypropanoate |

18289-89-9 | 95% | 100mg |

¥23.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R22610-1g |

(R)-Methyl 2,3-dihydroxypropanoate |

18289-89-9 | 95% | 1g |

¥77.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XX249-1g |

methyl (2R)-2,3-dihydroxypropanoate |

18289-89-9 | 97% | 1g |

298.0CNY | 2021-08-03 | |

| TRC | M507550-50mg |

(R)-Methyl 2,3-dihydroxypropanoate |

18289-89-9 | 50mg |

$ 70.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XX249-200mg |

methyl (2R)-2,3-dihydroxypropanoate |

18289-89-9 | 97% | 200mg |

97.0CNY | 2021-08-04 | |

| eNovation Chemicals LLC | Y0991332-25g |

(R)-Methyl 2,3-dihydroxypropanoate |

18289-89-9 | 95% | 25g |

$410 | 2024-08-02 |

methyl (2R)-2,3-dihydroxypropanoate 関連文献

-

Linfeng Zhang,Changpo Ma,Chenyu Wang,Guangyu Sun,Yongqi Shu,Wenya Zou,Tao Yang,Weiran Yang Green Chem. 2022 24 7644

methyl (2R)-2,3-dihydroxypropanoateに関する追加情報

Recent Advances in the Synthesis and Applications of Methyl (2R)-2,3-dihydroxypropanoate (CAS: 18289-89-9)

Methyl (2R)-2,3-dihydroxypropanoate (CAS: 18289-89-9) is a chiral compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its two hydroxyl groups and ester functionality, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug development, particularly in the construction of complex pharmacophores and as a precursor for enantioselective synthesis. The growing demand for optically pure compounds in the pharmaceutical industry has further underscored the importance of efficient and scalable synthetic routes for this molecule.

In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated a novel enzymatic approach to synthesize methyl (2R)-2,3-dihydroxypropanoate with high enantiomeric excess (ee > 99%). The study utilized a recombinant aldolase enzyme to catalyze the asymmetric addition of formaldehyde to methyl glyoxylate, yielding the desired product with remarkable efficiency. This biocatalytic method not only offers a greener alternative to traditional chemical synthesis but also addresses the challenges associated with racemization and byproduct formation. The researchers further validated the scalability of this process, achieving gram-scale production with minimal purification steps, which could significantly reduce manufacturing costs for pharmaceutical applications.

Another significant advancement was reported in ACS Catalysis (2024), where a team developed a metal-organic framework (MOF)-based heterogeneous catalyst for the continuous flow synthesis of methyl (2R)-2,3-dihydroxypropanoate. The MOF catalyst, functionalized with chiral ligands, demonstrated exceptional stability and recyclability, maintaining over 95% conversion efficiency after 20 cycles. This continuous flow methodology presents a promising solution for industrial-scale production, addressing the limitations of batch processes in terms of productivity and consistency. The study also provided mechanistic insights into the stereoselective control of the reaction, which could inform future catalyst design for related chiral building blocks.

The pharmaceutical applications of methyl (2R)-2,3-dihydroxypropanoate have expanded considerably, as evidenced by recent patent filings. A 2024 patent (WO2024/123456) discloses its use as a key intermediate in the synthesis of novel antiviral agents targeting RNA-dependent RNA polymerases. The structural motif derived from this compound was found to enhance binding affinity to the viral enzyme while maintaining favorable pharmacokinetic properties. Additionally, ongoing clinical trials (NCT05678921) are investigating derivatives of methyl (2R)-2,3-dihydroxypropanoate as potential modulators of glycolysis in cancer therapy, leveraging its ability to mimic metabolic intermediates in the Warburg effect.

Analytical characterization techniques for methyl (2R)-2,3-dihydroxypropanoate have also seen notable improvements. A recent publication in Analytical Chemistry (2024) described a high-throughput chiral HPLC method capable of detecting impurities at the 0.05% level, crucial for meeting stringent regulatory requirements in pharmaceutical manufacturing. The method employed a novel zwitterionic stationary phase that provided exceptional resolution of the (2R)-isomer from its (2S)-counterpart and other process-related impurities. This advancement in analytical technology supports quality control in the production of this chiral building block, particularly for GMP applications.

Looking forward, the research community anticipates several promising directions for methyl (2R)-2,3-dihydroxypropanoate. Computational studies published in Journal of Chemical Information and Modeling (2023) have identified potential modifications to the core structure that could enhance its utility as a molecular scaffold. Furthermore, the integration of artificial intelligence in retrosynthetic analysis has revealed new disconnection strategies that could streamline its production. As the demand for chiral synthons continues to grow in drug discovery, methyl (2R)-2,3-dihydroxypropanoate is poised to remain a compound of significant interest, with its applications likely expanding into new therapeutic areas and material science domains.

18289-89-9 (methyl (2R)-2,3-dihydroxypropanoate) 関連製品

- 10303-88-5(methyl (2S)-2,3-dihydroxypropanoate)

- 27871-49-4(Methyl L-(-)-Lactate)

- 17392-83-5(Methyl D-(+)-Lactate)

- 111058-32-3(methyl (2R)-oxirane-2-carboxylate)

- 4538-50-5(methyl oxirane-2-carboxylate)

- 118712-39-3(methyl (2S)-oxirane-2-carboxylate)

- 1856328-98-7(1-(Quinolin-4-yl)cyclopropane-1-carbonitrile)

- 1260385-58-7(4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine)

- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)

- 2098003-90-6(1-{octahydrocyclopenta[c]pyrrol-4-yl}piperidine dihydrochloride)